molecular formula C17H13BrN4O2 B5999585 (E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B5999585
M. Wt: 385.2 g/mol
InChI Key: WZPCIEVLGPYMMW-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by bromination to introduce the bromo group. The next step involves the formation of the ethoxy-hydroxyphenyl moiety, which is then coupled with the imidazo[4,5-b]pyridine core through a condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for the development of new compounds with diverse biological and industrial applications.

Properties

IUPAC Name

(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O2/c1-2-24-15-6-10(3-4-14(15)23)5-11(8-19)16-21-13-7-12(18)9-20-17(13)22-16/h3-7,9,23H,2H2,1H3,(H,20,21,22)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPCIEVLGPYMMW-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.